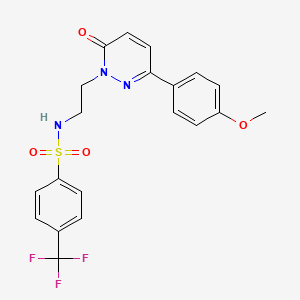

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O4S/c1-30-16-6-2-14(3-7-16)18-10-11-19(27)26(25-18)13-12-24-31(28,29)17-8-4-15(5-9-17)20(21,22)23/h2-11,24H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIPPKVPAFSRIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine core linked to a methoxyphenyl group and a trifluoromethyl-substituted benzenesulfonamide moiety. Its molecular formula is with a molecular weight of approximately 456.5 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 456.5 g/mol |

| Melting Point | Not available |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Enzyme Inhibition : Studies suggest that the compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and inflammation.

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. For example, compounds with similar pyridazine structures have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

- Case Study : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines (e.g., MCF-7 and A549). The results demonstrated significant inhibition of cell growth at concentrations ranging from 10 to 50 µM, suggesting potential for further development into anticancer agents .

Antimicrobial Activity

Preliminary assessments indicate that this compound may possess antimicrobial properties against certain bacterial strains. The sulfonamide group is known for its antibacterial effects, which could be enhanced by the structural features of this compound.

- Case Study : A screening assay against common pathogens showed that the compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli at concentrations above 100 µg/mL .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Methoxy Group : Enhances electron donation, potentially increasing binding affinity to target sites.

- Trifluoromethyl Group : Improves lipophilicity and metabolic stability.

- Pyridazine Core : Essential for maintaining biological activity; variations in this core can lead to changes in potency.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer : Use a combination of NMR (1H, 13C, and 19F NMR) to confirm the trifluoromethyl group and methoxyphenyl substituents . Mass spectrometry (HRMS) validates molecular weight, while FTIR identifies functional groups like sulfonamide (S=O stretching at ~1350 cm⁻¹) and pyridazinone (C=O at ~1670 cm⁻¹) . For crystallographic confirmation, X-ray diffraction studies can resolve bond angles and torsion angles, as seen in related sulfonamide structures .

Q. What is the role of the trifluoromethyl group in modulating the compound’s physicochemical properties?

- Methodological Answer : The CF₃ group enhances lipophilicity (logP) and metabolic stability by reducing oxidative metabolism. Computational tools like Molinspiration or SwissADME can predict logP values and bioavailability. Compare analogs lacking CF₃ to demonstrate differences in solubility and membrane permeability .

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodological Answer : Key steps include:

- Coupling reactions : Use HATU or EDC/HOBt for efficient amide bond formation between the pyridazinone and sulfonamide moieties .

- Protection/deprotection : Protect reactive amines with Boc groups to prevent side reactions during pyridazinone synthesis .

- Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water) to isolate intermediates .

Advanced Research Questions

Q. How can molecular docking studies predict binding interactions between this compound and target proteins (e.g., enzymes)?

- Methodological Answer :

- Protein Preparation : Retrieve a target PDB structure (e.g., 2VEV or 2VEX from ) and remove water/ligands using AutoDock Tools .

- Docking Parameters : Use AutoDock Vina with a grid box covering the active site (e.g., Asp48, Phe182 in 2VEV) and run 20 simulations to assess binding poses .

- Energy Analysis : Compare docking scores (ΔG) to known inhibitors (e.g., -6.358 kcal/mol for 2VEV) and validate with MM/GBSA free-energy calculations .

Q. How should researchers address discrepancies in biological activity data across different assay conditions?

- Methodological Answer :

- Assay Validation : Replicate experiments in triplicate using standardized protocols (e.g., IC50 determination with ATPase assays vs. fluorescence polarization).

- Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to identify condition-dependent effects .

- Metabolite Profiling : Use LC-MS to check for degradation products that may interfere with activity .

Q. What strategies can resolve low solubility issues during in vivo studies?

- Methodological Answer :

- Formulation : Prepare nanoparticle suspensions using PLGA or liposomes (size <200 nm via dynamic light scattering).

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen to enhance aqueous solubility .

- Co-solvents : Use Cremophor EL or DMSO/PBS mixtures (≤5% v/v) for intraperitoneal administration .

Key Considerations for Experimental Design

- Contradiction Analysis : If computational docking (e.g., -6.5 kcal/mol) conflicts with experimental IC50 values, validate using surface plasmon resonance (SPR) to measure real-time binding kinetics .

- Structural Analogues : Compare with N-(4-chloro-phenyl)-4-morpholin-benzenesulfonamide ( ) to assess the impact of substituents on bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.